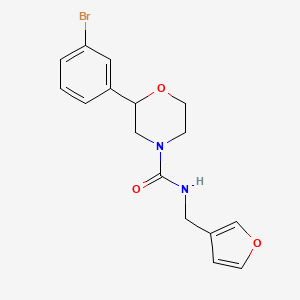
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a member of the morpholine family of compounds and has been found to have a variety of interesting properties. In
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been found to have an effect on the immune system, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the development and progression of various diseases. It has also been found to have an effect on the immune system, which may contribute to its anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide in lab experiments is its versatility. It has been found to have a variety of interesting properties and can be used in a wide range of research applications. However, there are also some limitations to its use. For example, it can be difficult to synthesize and purify, which can limit its availability and increase the cost of research.
Orientations Futures
There are many future directions for research on 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its mechanism of action, which is not fully understood and requires further investigation. Additionally, there is a need for more efficient and cost-effective synthesis methods for this compound, which could increase its availability and reduce the cost of research.
Méthodes De Synthèse
The synthesis method of 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide involves a series of chemical reactions. The starting materials are 3-bromophenylacetic acid and furfurylamine, which are reacted with thionyl chloride to form 3-bromophenylacetyl chloride and furfurylamine hydrochloride. The resulting compounds are then reacted with morpholine and triethylamine to form 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide.
Applications De Recherche Scientifique
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide has been extensively used in scientific research. It has been found to have a variety of interesting properties, including anti-inflammatory, anti-tumor, and anti-cancer effects. It has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c17-14-3-1-2-13(8-14)15-10-19(5-7-22-15)16(20)18-9-12-4-6-21-11-12/h1-4,6,8,11,15H,5,7,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRAWSNAIMPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=COC=C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-chlorophenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551666.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B7551678.png)
![3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide](/img/structure/B7551682.png)
![4-Methyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B7551684.png)
![N-(1-benzyl-1,2,4-triazol-3-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551691.png)
![2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide](/img/structure/B7551694.png)
![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)
![6-[3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551724.png)
![3-(4-Chlorophenyl)-5-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7551732.png)
![2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7551738.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7551762.png)